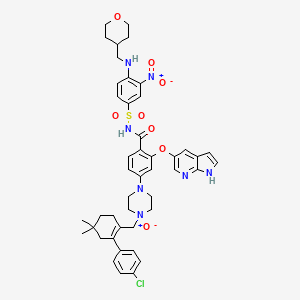

Venetoclax N-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

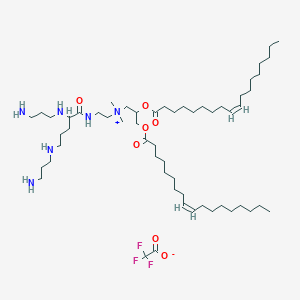

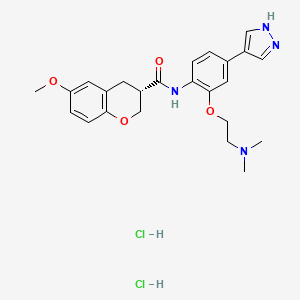

Venetoclax N-oxide is a derivative of venetoclax, a potent B-cell lymphoma-2 (BCL-2) inhibitor used in the treatment of various blood cancers such as chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) . This compound is formed during the oxidative stress degradation of venetoclax and has been identified as a significant impurity in the manufacturing process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Venetoclax N-oxide is synthesized by the oxidation of venetoclax using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane . The reaction involves the addition of m-CPBA to a solution of venetoclax in dichloromethane, followed by stirring at room temperature until the reaction is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory procedure with scale-up modifications to ensure safety and efficiency. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for the analysis and purification of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Venetoclax N-oxide primarily undergoes oxidation reactions. It can also participate in rearrangement reactions, such as the Meisenheimer rearrangement, to form other impurities like venetoclax hydroxylamine .

Common Reagents and Conditions:

Oxidation: m-CPBA in dichloromethane.

Rearrangement: Heating with water at reflux in a sealed tube.

Major Products:

This compound: Formed by oxidation of venetoclax.

Venetoclax Hydroxylamine: Formed by the Meisenheimer rearrangement of this compound.

Applications De Recherche Scientifique

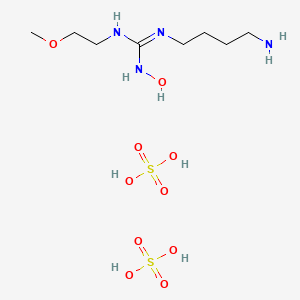

Venetoclax N-oxide is primarily studied as an impurity in the degradation pathway of venetoclax. Its identification and characterization are crucial for ensuring the purity and efficacy of venetoclax as a therapeutic agent . Research applications include:

Chemistry: Understanding the oxidative degradation pathways of venetoclax.

Biology and Medicine: Ensuring the safety and efficacy of venetoclax by monitoring and controlling impurities.

Industry: Developing robust manufacturing processes for venetoclax that minimize the formation of impurities.

Mécanisme D'action

Venetoclax N-oxide, like its parent compound venetoclax, targets the BCL-2 protein. BCL-2 is an anti-apoptotic protein that prevents programmed cell death (apoptosis) in cancer cells. By inhibiting BCL-2, this compound promotes apoptosis, thereby reducing the survival of cancer cells . The molecular mechanism involves the release of pro-apoptotic proteins such as BAX and BAK, which induce mitochondrial outer membrane permeabilization and cell death .

Comparaison Avec Des Composés Similaires

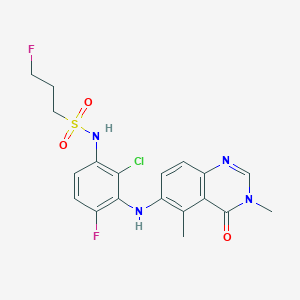

Venetoclax: The parent compound, a BCL-2 inhibitor used in cancer therapy.

Navitoclax: Another BCL-2 inhibitor, less potent than venetoclax.

Venetoclax Hydroxylamine: A degradation product of venetoclax N-oxide formed through the Meisenheimer rearrangement.

Uniqueness: this compound is unique due to its formation as an oxidative impurity and its potential to undergo further rearrangement reactions. Its identification and control are essential for the quality assurance of venetoclax as a therapeutic agent .

Propriétés

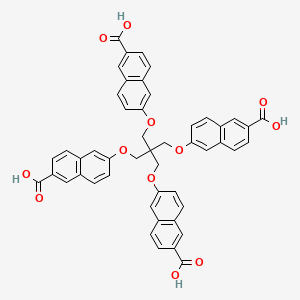

Formule moléculaire |

C45H50ClN7O8S |

|---|---|

Poids moléculaire |

884.4 g/mol |

Nom IUPAC |

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-4-oxidopiperazin-4-ium-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |

InChI |

InChI=1S/C45H50ClN7O8S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-53(57)19-17-51(18-20-53)35-7-9-38(42(24-35)61-36-23-32-12-16-47-43(32)49-28-36)44(54)50-62(58,59)37-8-10-40(41(25-37)52(55)56)48-27-30-13-21-60-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54) |

Clé InChI |

CICPMKALXAZATM-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)C[N+]3(CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)[O-])C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11930772.png)

![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)